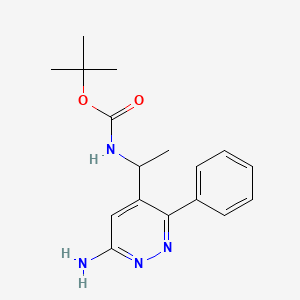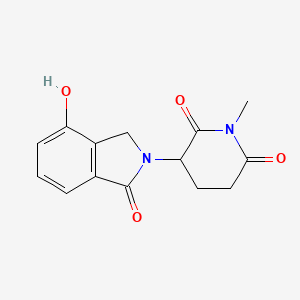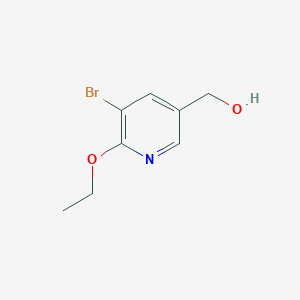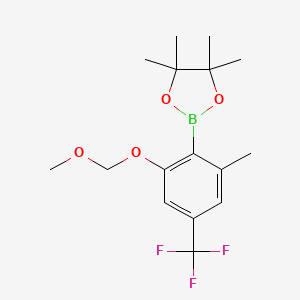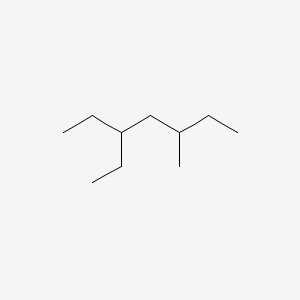
Methyl 2-methyl-3-oxoisoindoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-3-oxoisoindoline-5-carboxylate is a heterocyclic compound with the molecular formula C11H11NO3 It features an isoindoline core, which is a bicyclic structure containing both a benzene ring and a nitrogen-containing five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-oxoisoindoline-5-carboxylate typically involves the reaction of an appropriate anhydride with a methyl ester. One common method includes the condensation of phthalic anhydride with methylamine, followed by cyclization and oxidation steps to form the desired isoindoline structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-3-oxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-3-oxoisoindoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-methyl-3-oxoisoindoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxoisoindoline-5-carboxylate: Similar structure but lacks the additional methyl group at the 2-position.
Methyl 1-oxoisoindoline-5-carboxylate: Differing in the position of the carbonyl group.
Methyl 2-methyl-3-oxoisoindoline-4-carboxylate: Variation in the position of the carboxylate group.
Uniqueness
Methyl 2-methyl-3-oxoisoindoline-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 2-methyl-3-oxo-1H-isoindole-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-12-6-8-4-3-7(11(14)15-2)5-9(8)10(12)13/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
MPCIUMPOHOGTTB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C1=O)C=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)

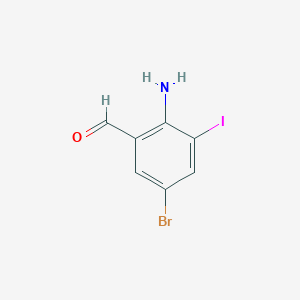
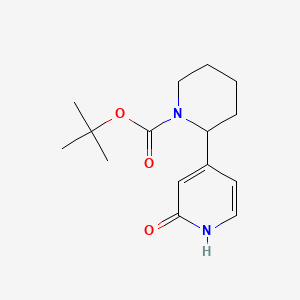
![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)
